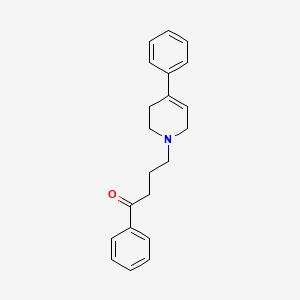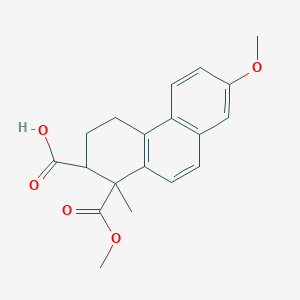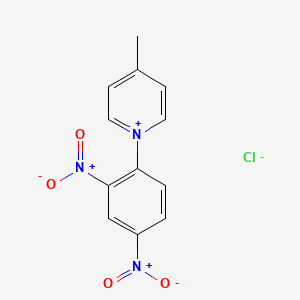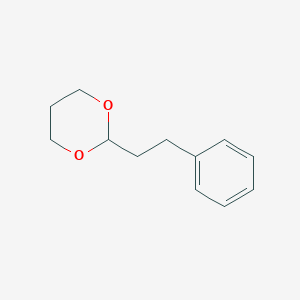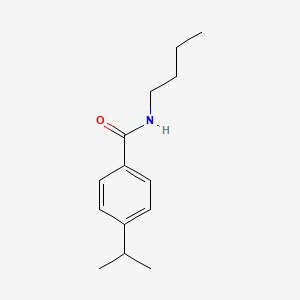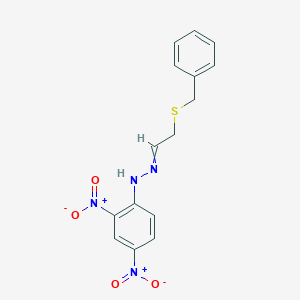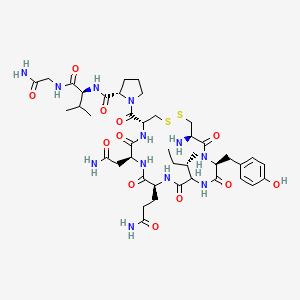![molecular formula C8H12N2O2S B14740584 4-[(2-Aminoethyl)sulfonyl]aniline CAS No. 6245-47-2](/img/structure/B14740584.png)
4-[(2-Aminoethyl)sulfonyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Aminoethyl)sulfonyl]aniline is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of aniline, where the amino group is substituted with an aminoethylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)sulfonyl]aniline typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as dichloromethane and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-[(2-Aminoethyl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
4-[(2-Aminoethyl)sulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(2-Aminoethyl)sulfonyl]aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but lacks the sulfonyl group.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
Uniqueness
4-[(2-Aminoethyl)sulfonyl]aniline is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
特性
CAS番号 |
6245-47-2 |
|---|---|
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC名 |
4-(2-aminoethylsulfonyl)aniline |
InChI |
InChI=1S/C8H12N2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6,9-10H2 |
InChIキー |
UXSCNZAJAXNSBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
